molecular formula C12H8ClN3OS2 B3361222 5-Chloro-2-{[3-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one CAS No. 918107-82-1

5-Chloro-2-{[3-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one

Cat. No. B3361222
CAS RN: 918107-82-1
M. Wt: 309.8 g/mol
InChI Key: PMOCOIDQTOYFMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Chloro-2-{[3-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one” is a chemical compound that belongs to the class of 1,3,4-thiadiazoles . Thiadiazoles are among the most common heterocyclic pharmacophores and display a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazoles involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of “5-Chloro-2-{[3-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one” is characterized by the presence of a 1,3,4-thiadiazole ring, which is a 5-membered heterocyclic system containing two nitrogen atoms and one sulfur atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazoles include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Future Directions

The future directions for research on “5-Chloro-2-{[3-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given their broad spectrum of biological activities, 1,3,4-thiadiazoles could be promising candidates for the development of new therapeutic agents .

properties

IUPAC Name

5-chloro-2-[[3-(thiadiazol-4-yl)phenyl]methyl]-1,2-thiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3OS2/c13-11-5-12(17)16(19-11)6-8-2-1-3-9(4-8)10-7-18-15-14-10/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOCOIDQTOYFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CSN=N2)CN3C(=O)C=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60580893
Record name 5-Chloro-2-{[3-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60580893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-{[3-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one

CAS RN

918107-82-1
Record name 5-Chloro-2-{[3-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60580893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2-{[3-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one
Reactant of Route 2
5-Chloro-2-{[3-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one
Reactant of Route 3
5-Chloro-2-{[3-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one
Reactant of Route 4
5-Chloro-2-{[3-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one
Reactant of Route 5
5-Chloro-2-{[3-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one
Reactant of Route 6
Reactant of Route 6
5-Chloro-2-{[3-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.